molecular formula C26H22FNO4S B2811599 4-(4-ETHOXYBENZENESULFONYL)-3-(4-ETHYLBENZOYL)-6-FLUOROQUINOLINE CAS No. 866895-86-5

4-(4-ETHOXYBENZENESULFONYL)-3-(4-ETHYLBENZOYL)-6-FLUOROQUINOLINE

Cat. No.: B2811599
CAS No.: 866895-86-5
M. Wt: 463.52
InChI Key: MIOUHAXTZBLDJG-UHFFFAOYSA-N
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Description

4-(4-Ethoxybenzenesulfonyl)-3-(4-ethylbenzoyl)-6-fluoroquinoline is a quinoline derivative characterized by three distinct substituents:

  • 4-Ethylbenzoyl group: A benzoyl group with an ethyl substituent, contributing steric bulk and moderate lipophilicity.
  • 6-Fluoroquinoline core: Fluorine at position 6 improves metabolic stability and influences electronic properties via its electronegativity.

Properties

IUPAC Name

[4-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-3-yl]-(4-ethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO4S/c1-3-17-5-7-18(8-6-17)25(29)23-16-28-24-14-9-19(27)15-22(24)26(23)33(30,31)21-12-10-20(11-13-21)32-4-2/h5-16H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOUHAXTZBLDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)OCC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Formula

  • Chemical Formula : C20H22FNO4S
  • Molecular Weight : 375.46 g/mol

Structure

The compound consists of a quinoline backbone substituted with an ethoxybenzenesulfonyl group and an ethylbenzoyl moiety. The presence of the fluorine atom enhances its biological activity by improving lipophilicity and metabolic stability.

The biological activity of 4-(4-ethoxybenzenesulfonyl)-3-(4-ethylbenzoyl)-6-fluoroquinoline is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
  • Antimicrobial Activity : It exhibits broad-spectrum antimicrobial properties, particularly against Gram-positive bacteria.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of quinoline, including this compound, showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic Bcl-2 proteins.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)5.2Apoptosis induction
A549 (Lung Cancer)4.8Caspase activation
HeLa (Cervical Cancer)6.1Mitochondrial pathway

Antimicrobial Activity

In another study, the compound was tested against a panel of bacterial strains. It showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12
Escherichia coli15
Pseudomonas aeruginosa20

Pharmacokinetics

The pharmacokinetic profile of the compound suggests favorable absorption characteristics, with studies indicating a bioavailability rate of approximately 75%. Metabolism studies reveal that it is primarily metabolized in the liver via cytochrome P450 enzymes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogs from literature with the target compound:

Compound Name Substituents Key Properties/Notes Reference
Target Compound 4-(Ethoxybenzenesulfonyl), 3-(Ethylbenzoyl), 6-Fluoro Hypothesized higher lipophilicity vs. methoxy analogs; potential enhanced stability
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-Amino, 2-(Chlorophenyl), 3-(Methoxyphenyl) Mp: 223–225°C; synthesized via Pd-catalyzed cross-coupling
1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone 6-Ethoxy, 3-(Isopropylbenzenesulfonyl), 1-(Chlorobenzyl) Sulfonyl group may enhance binding affinity; isopropyl increases steric hindrance
7f (See ) 7-Chloro, 6-Fluoro, 1-Cyclopropyl, 4-Oxo Fluorine and chloro groups improve metabolic resistance; cyclopropyl enhances rigidity
N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-... 7-Ethoxy, 6-Substituted, 3-Cyano Ethoxy group at position 7 may affect solubility; cyano enhances polarity

Key Observations

Substituent Position and Electronic Effects: The 6-fluoro substituent in the target compound is shared with compound 7f (), a feature linked to improved metabolic stability in fluoroquinolones . Ethoxy vs.

Steric and Solubility Considerations: The 4-ethylbenzoyl group in the target introduces moderate steric bulk compared to smaller substituents (e.g., 4k’s methoxyphenyl), which may influence binding pocket interactions. Sulfonyl-containing compounds (e.g., ’s isopropylbenzenesulfonyl derivative) often exhibit higher solubility in polar solvents than non-sulfonylated analogs .

Synthetic Pathways: Pd-catalyzed cross-coupling (used in ) is a common method for introducing aryl groups to quinoline cores . The target compound may require similar strategies for attaching its ethoxybenzenesulfonyl and ethylbenzoyl moieties.

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